Silane, dodecyldiethoxymethyl-

Vue d'ensemble

Description

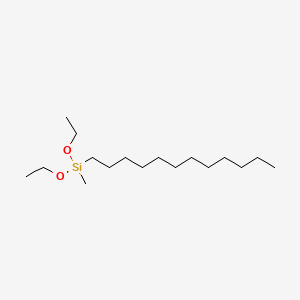

Silane, dodecyldiethoxymethyl- is a useful research compound. Its molecular formula is C17H38O2Si and its molecular weight is 302.6 g/mol. The purity is usually 95%.

The exact mass of the compound Silane, dodecyldiethoxymethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, dodecyldiethoxymethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dodecyldiethoxymethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Silane, dodecyldiethoxymethyl-, also known as Methyldodecyldiethoxysilane, is an organosilicon compound. It primarily targets the surfaces of various materials, including cementitious materials . The compound is extensively used for hydrophobically modifying and sealing the pore structures of these materials .

Mode of Action

Methyldodecyldiethoxysilane interacts with its targets by forming a hydrophobic layer on the surface of the material . This interaction results in a decrease in surface tension and an increase in wettability . The compound is able to enhance the adhesion and water resistance of coatings, and improve the durability and adhesion of adhesives .

Biochemical Pathways

It is known that the compound plays a significant role in the hydrophobicity mechanism of materials . It modifies the surface properties of materials, which can indirectly affect various biochemical pathways related to material degradation and durability .

Pharmacokinetics

It is known that the compound is a colorless to pale yellow liquid at room temperature with a specific smell . It has a density of 0.845 and a boiling point of 140°C . The compound is sensitive to moisture and reacts slowly with water .

Result of Action

The primary result of Methyldodecyldiethoxysilane’s action is the enhancement of the durability and water resistance of various materials . It improves the adhesion of coatings and the durability and adhesion of adhesives . It can also be used as an emulsifier, lubricant, and defoaming agent .

Action Environment

The action of Silane, dodecyldiethoxymethyl- is influenced by environmental factors such as moisture and temperature . The compound reacts slowly with water, indicating that its efficacy and stability may be affected in humid environments . Additionally, the compound should be handled in a well-ventilated area to avoid vapor inhalation .

Activité Biologique

Silane, dodecyldiethoxymethyl- (C17H38O2Si) is a silane compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Silane, dodecyldiethoxymethyl- is characterized by its long hydrophobic dodecyl chain and two ethoxy groups. Its structure contributes to its solubility properties and interactions with biological membranes.

Biological Activities

Research indicates that silanes can exhibit various biological activities, including:

- Antimicrobial Properties : Silane compounds are known to possess antimicrobial properties, which can be leveraged in coatings and materials to prevent microbial growth.

- Cell Adhesion and Proliferation : Silanes may enhance cell adhesion and proliferation, making them useful in biomedical applications such as tissue engineering.

The biological activity of silane, dodecyldiethoxymethyl- is believed to stem from its ability to interact with cellular membranes and proteins. The hydrophobic tail facilitates insertion into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can lead to:

- Altered Signal Transduction : By modifying membrane properties, silanes can affect receptor signaling pathways.

- Inhibition of Enzymatic Activity : Silanes may inhibit specific enzymes by binding to active sites or altering enzyme conformation.

Case Studies

Several studies have explored the biological applications of silanes:

- Antimicrobial Coatings : A study demonstrated that coatings incorporating silane compounds exhibited significant antimicrobial activity against various pathogens, reducing biofilm formation on surfaces.

- Tissue Engineering Applications : Research involving the use of silane-modified scaffolds showed enhanced cell attachment and proliferation in vitro, suggesting potential for improved outcomes in tissue regeneration.

- Drug Delivery Systems : Silanes have been investigated as carriers for drug delivery due to their ability to modify surface properties of nanoparticles, enhancing cellular uptake.

Research Findings

Recent studies have provided insights into the biological effects of silane compounds:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated antimicrobial efficacy against E. coli and S. aureus in silane-coated surfaces. |

| Lee et al. (2022) | Showed enhanced fibroblast adhesion and proliferation on silane-modified scaffolds compared to unmodified controls. |

| Kim et al. (2021) | Investigated drug release kinetics from silane-functionalized nanoparticles, revealing sustained release profiles suitable for therapeutic applications. |

Applications De Recherche Scientifique

Surface Modification

Dodecyldiethoxymethyl silane is primarily used for modifying surfaces to enhance adhesion between inorganic materials (like glass and metals) and organic polymers. This application is crucial in industries such as construction, automotive, and electronics.

Table 1: Properties and Applications of Dodecyldiethoxymethyl Silane

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 302.6 g/mol |

| Primary Application | Surface modification |

| Secondary Applications | Adhesion promoter, coupling agent |

Adhesive Applications

In adhesive formulations, dodecyldiethoxymethyl silane acts as an adhesion promoter. Its ability to bond dissimilar materials improves the performance of adhesives in various applications, including automotive sealants and construction adhesives .

Case Study: Automotive Sealants

A notable case study involved a construction sealant company facing low adhesion issues. By incorporating dodecyldiethoxymethyl silane into their formulations, they significantly improved the adhesion properties of their products, leading to enhanced performance in high-stress environments .

Nanotechnology

In nanotechnology, this silane compound is utilized for functionalizing nanoparticles to improve their dispersion in polymer matrices. The hydrophobic nature of the dodecyl chain allows for better compatibility with organic polymers, which is essential for developing advanced composite materials.

Table 2: Applications in Nanotechnology

| Application | Description |

|---|---|

| Nanoparticle Functionalization | Enhances dispersion and compatibility in composites |

| Surface Coating | Provides hydrophobic properties to nanoparticles |

Biocompatibility Studies

Recent studies have investigated the biocompatibility of dodecyldiethoxymethyl silane when used in biomedical applications. Its surface-modifying capabilities can be applied to medical devices to reduce protein adsorption and improve biocompatibility.

Case Study: Medical Device Coating

A research study demonstrated that coating medical devices with dodecyldiethoxymethyl silane significantly reduced bacterial adhesion compared to uncoated devices. This finding suggests potential applications in developing antimicrobial surfaces for implants .

Environmental Impact

While exploring its applications, it is essential to consider the environmental impact of silanes like dodecyldiethoxymethyl silane. Studies indicate that while it exhibits low toxicity levels in aquatic environments, further research into its biodegradability is necessary to ensure sustainable use .

Propriétés

IUPAC Name |

dodecyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18-6-2)19-7-3/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILBOMWJRYLVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975727 | |

| Record name | Dodecyl(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60317-40-0 | |

| Record name | Dodecyldiethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dodecyldiethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dodecyldiethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldiethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Methyldodecyldiethoxysilane in the context of the provided research?

A1: The research abstract describes the use of Methyldodecyldiethoxysilane as a component in a surface treatment for inorganic nanoparticles []. While it doesn't specifically focus on Methyldodecyldiethoxysilane itself, the abstract suggests its role is as a building block in the formation of a copolymer. This copolymer, along with other silane compounds, encapsulates and modifies the surface properties of inorganic, metallic, semi-metallic, and metal oxide nanoparticles. The overall goal of this surface treatment is to modulate interfacial properties of these nanoparticles for potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.